![molecular formula C10H7ClINO B1427740 4-Chloro-3-iodo-6-methoxyquinoline CAS No. 1190972-42-9](/img/structure/B1427740.png)
4-Chloro-3-iodo-6-methoxyquinoline
Overview
Description
“4-Chloro-3-iodo-6-methoxyquinoline” is a chemical compound used in scientific research . It possesses unique properties that make it valuable for various studies, including drug development and organic synthesis.
Synthesis Analysis
Quinoline synthesis involves a variety of methods exploiting cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . Transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The empirical formula of “this compound” is C10H8ClINO . The SMILES string representation is ClC1=CC=NC2=C1C=C(OC)C=C2 .Chemical Reactions Analysis
Quinolines can undergo a variety of chemical reactions. For example, they can participate in iron-catalyzed cross-coupling reactions with alkyl Grignard reagents . They can also undergo a one-step transformation to 2-alkyl-, aryl-, and alkenyl-substituted N-heterocycles .Physical And Chemical Properties Analysis
“this compound” is a solid compound . Its molecular weight is 193.63 .Scientific Research Applications
Chemosensor Development : The compound 5-Chloro-8-methoxyquinoline, related to 4-Chloro-3-iodo-6-methoxyquinoline, has been used to develop a chemosensor for cadmium. This chemosensor responds selectively to Cd2+ ions over other metal ions, indicating potential for monitoring Cd2+ concentrations in waste effluent streams and food products (Prodi et al., 2001).
Synthesis of Quinoline Derivatives : Research has shown the utility of 2-Aryl-4-chloro-3-iodoquinolines in synthesizing 2,3-diaryl-4-methoxyquinolines through palladium-catalyzed cross-coupling reactions. This synthesis pathway is valuable in creating compounds for further pharmaceutical and chemical research (Mphahlele & Mtshemla, 2008).
Antimicrobial Agent Synthesis : A study on 4-chloro-8-methoxyquinoline-2(1H)-one (a derivative of this compound) revealed its effectiveness as an antimicrobial agent. It showed inhibitory activity against DNA gyrase and Lanosterol 14 α-demethylase, along with notable antimicrobial activity against various bacterial and fungal strains (Murugavel et al., 2017).
Synthesis of Antibiotics : Halogenated quinoline building blocks, like 4-bromo-3-fluoro-6-methoxyoquinoline and 3-fluoro-4-iodo-6-methoxyoquinoline, synthesized from compounds similar to this compound, have been utilized in antimicrobial drug discovery. These compounds serve as key building blocks in the synthesis of antibiotics (Flagstad et al., 2014).
Safety and Hazards
properties
IUPAC Name |
4-chloro-3-iodo-6-methoxyquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClINO/c1-14-6-2-3-9-7(4-6)10(11)8(12)5-13-9/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANSJAMFETFXNPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=CN=C2C=C1)I)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClINO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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